molecular formula C6H7NO4S B2975651 (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS No. 613656-83-0

(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Cat. No.: B2975651
CAS No.: 613656-83-0
M. Wt: 189.19
InChI Key: DTDAHRTUQJWDJJ-UHFFFAOYSA-N
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Description

(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine) with two ketone groups at positions 2 and 4, a methyl substituent at position 3, and an acetic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDAHRTUQJWDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2,4-dioxothiazolidine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the development of new pharmaceuticals.

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as a drug candidate for treating infections and inflammatory diseases.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The presence of the thiazolidine ring enhances its ability to interact with biological targets, contributing to its pharmacological properties.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities between (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and related compounds:

Compound Name Substituents/Modifications Key Structural Features Reference
This compound 3-Methyl, 2,4-dioxo, 5-acetic acid Thiazolidinone core with dual ketones and methyl Target compound
[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid 3-(4-Hydroxyphenyl), 2,4-dioxo, 5-acetic acid Aromatic hydroxyl group enhances polarity
(3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)acetic acid 3-Ethyl, 2,4-dioxo, conjugated double bond Ethyl group increases steric bulk
[(5Z)-4-Oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-thiazolidin-3-yl]acetic acid 2-Thioxo, 4-oxo, pyridinylmethylene at C5 Thione group enhances metal coordination
(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid Benzylidene group with ethoxy/hydroxy substituents Extended conjugation for UV/Vis activity

Key Observations :

  • Electron-Withdrawing Groups : The 2,4-dioxo configuration increases electrophilicity compared to 2-thioxo analogs (e.g., ), influencing reactivity in nucleophilic additions.
Physicochemical Properties
  • Acidity: The dual ketone groups in the thiazolidinone ring increase acidity compared to non-dioxo analogs, as seen in lactam derivatives like (3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid .
  • Solubility : The 3-methyl group likely improves lipid solubility relative to polar aryl-substituted analogs (e.g., ).

Biological Activity

The compound (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid has garnered attention in recent years for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring, which is critical for its biological activity. The presence of both the acetic acid moiety and the 3-methyl group contributes to its unique chemical and biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 3.91 mg/L , indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .
CompoundMIC (mg/L)Bacterial Strain
This compound3.91Staphylococcus aureus
Derivative A0.49Micrococcus luteus
Derivative B15.63Bacillus subtilis

The structure–activity relationship (SAR) analysis suggests that specific substituents on the phenyl ring enhance antibacterial activity, although the geometry of the molecule plays a lesser role .

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound has shown inhibitory activity against cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) cell lines .
Cell LineIC50 (µM)Compound Tested
HeLa10Derivative C
HT2915Derivative D
A54912Derivative E
MCF-78Derivative F

Among the derivatives tested, some showed significant inhibitory activity against leukemia cells (HL-60) and CNS cancer cells (SF-295) with IC50 values indicating strong potential for further development as anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interactions : It may interact with cellular receptors that modulate inflammatory responses, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated a series of thiazolidine derivatives for their antibacterial properties using the broth dilution method. The results indicated that many compounds exhibited MICs lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
  • Anticancer Research : Another study focused on synthesizing new derivatives of thiazolidine compounds and assessing their anticancer activity against various human tumor cell lines. The findings revealed that certain derivatives displayed remarkable cytotoxicity, warranting further investigation into their mechanisms and therapeutic applications .

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